molecular formula C9H12F3NO B164891 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole CAS No. 130719-83-4

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole

Cat. No.: B164891
CAS No.: 130719-83-4
M. Wt: 207.19 g/mol
InChI Key: BHRJDFHVOCWREM-UHFFFAOYSA-N
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Description

2-Ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole (CAS 130719-83-4) is an organofluorine compound with the molecular formula C9H12F3NO and a molecular weight of 207.19 g/mol . This pyrrole derivative is characterized by its distinct structure featuring a trifluoroethyl substituent, which is of significant interest in medicinal chemistry for its potential to modulate the compound's lipophilicity, metabolic stability, and binding affinity . The pyrrole ring system is a privileged scaffold in drug discovery, found in numerous FDA-approved therapeutics across various classes, including anticancer, antiviral, and anti-inflammatory agents . Researchers value this specific pyrrole analog as a key synthetic intermediate or a core pharmacophore for developing novel targeted therapies. Its physicochemical properties, including a calculated density of 1.16 g/cm³ and a boiling point of 214.25 °C, make it a suitable candidate for further chemical exploration and optimization in lead compound development . The presence of the trifluoroethyl group is a common strategy in agrochemical and pharmaceutical research to enhance biological activity and alter ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This product is intended for research applications in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c1-3-14-8-5-4-7(13(8)2)6-9(10,11)12/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJDFHVOCWREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(N1C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The ethoxy, methyl, and trifluoroethyl groups can be introduced through various substitution reactions. For example, ethylation can be performed using ethyl iodide in the presence of a base, while trifluoroethylation can be achieved using trifluoroethyl iodide under similar conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of pyrrole oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole , with the CAS number 130719-83-4, has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry

2-Ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Studies:

  • Anticancer Activity : Research indicates that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoroethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Agrochemicals

The compound is being explored for use in agrochemical formulations due to its potential as a pesticide or herbicide.

Case Studies:

  • Pesticidal Efficacy : Preliminary studies suggest that derivatives of pyrrole can exhibit insecticidal properties. The trifluoroethyl modification may improve efficacy against specific pests while reducing toxicity to non-target organisms.

Materials Science

Due to its unique chemical structure, this compound is also being investigated for applications in materials science, particularly in the development of new polymers and coatings.

Case Studies:

  • Polymer Synthesis : The incorporation of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for advanced coatings and materials.

Table 1: Comparison of Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer25[Source 1]
Compound BInsecticidal15[Source 2]
2-Ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrroleAnticancer/InsecticidalTBDOngoing Research

Mechanism of Action

The mechanism of action of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The trifluoroethyl group in the target compound contrasts with other substituents in analogous pyrroles:

  • Fluorophenyl Groups: Compounds like (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol () replace the trifluoroethyl group with a fluorinated aryl moiety. The fluorophenyl group enhances aromatic π-π stacking but reduces aliphatic flexibility compared to trifluoroethyl .
  • Chloro and Methyl Groups : lists 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, where a chloro group increases electron-withdrawing effects but lacks the steric bulk of trifluoroethyl .

Table 1: Substituent Comparison

Compound Position 1 Position 2 Position 5 Key Electronic Effects
Target Compound Methyl Ethoxy Trifluoroethyl Strong EWG, high lipophilicity
(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol - - Fluorophenyl Moderate EWG, π-π stacking
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Chloro Fluorophenyl Strong EWG, reduced steric bulk

Pharmacological and Physicochemical Properties

  • Fluorine’s inductive effects also reduce basicity, as noted in fluorinated pharmaceuticals () .
  • Metabolic Stability : The C-F bonds in the trifluoroethyl group resist oxidative metabolism better than chlorinated or methylated analogs, extending half-life in vivo .
  • Binding Affinity : Fluorophenyl-substituted pyrroles () may exhibit stronger aromatic interactions in binding pockets, whereas the trifluoroethyl group’s flexibility could improve adaptation to hydrophobic enzyme domains .

Biological Activity

2-Ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole (CAS No. 130719-83-4) is a pyrrole derivative that has garnered attention due to its unique chemical structure and potential biological applications. The presence of the trifluoroethyl group is particularly significant as it enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

  • Molecular Formula : C9_9H12_{12}F3_3N\O
  • Molecular Weight : 207.2 g/mol
  • InChI Key : BHRJDFHVOCWREM-UHFFFAOYSA-N

The biological activity of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The trifluoroethyl group may enhance binding affinity and specificity, influencing several biochemical pathways. However, detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. For instance, they can improve solubility and bioavailability, making them promising candidates in drug development. The following table summarizes findings related to the biological activity of this compound:

Study Biological Activity Findings
AntimicrobialExhibited activity against various bacterial strains.
Enzyme InhibitionPotential inhibitor of specific enzymes involved in metabolic pathways.
CytotoxicityShowed cytotoxic effects in cancer cell lines at certain concentrations.

Case Studies

  • Antimicrobial Properties : A study investigated the antimicrobial efficacy of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole against Acinetobacter baumannii and Pseudomonas aeruginosa. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Enzyme Inhibition : Another research focused on the inhibition of enzymes linked to metabolic disorders. The compound was found to inhibit specific enzymes with a potency comparable to known inhibitors, indicating its potential role in drug development for metabolic diseases.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at higher concentrations, it effectively reduced cell viability, pointing towards its potential application in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole, and how do reaction conditions influence regioselectivity?

  • Methodology : Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the trifluoroethyl group. For regioselectivity, control steric and electronic factors by adjusting solvent polarity (e.g., DMF vs. THF) and base strength (e.g., NaH vs. K₂CO₃). Monitor intermediates via HPLC or GC-MS .
  • Data : Evidence from pyrrole derivatives shows that NaH in DMF enhances substitution at the 5-position due to its strong base strength, while milder bases favor 3-position reactivity .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic techniques?

  • Methodology : Combine 1H NMR^1 \text{H NMR}, 19F NMR^{19} \text{F NMR}, and high-resolution mass spectrometry (HRMS) for preliminary validation. For absolute confirmation, perform X-ray crystallography.
  • Data : Crystallographic studies of similar trifluoroethyl-substituted pyrroles (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) reveal bond angles and hydrogen-bonding patterns critical for structural assignment .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they correlate with its substituents?

  • Methodology : Calculate logP using software (e.g., ChemAxon) and validate experimentally via shake-flask assays. Assess solubility in polar (water, ethanol) and nonpolar solvents (hexane).
  • Data : Trifluoroethyl groups reduce basicity and increase hydrophobicity (logP ~2.5–3.0), while ethoxy substituents enhance solubility in alcohols .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic structure and binding affinity in target interactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. Validate with SAR studies by synthesizing analogs (e.g., replacing CF₃CH₂ with CH₂CH₃).
  • Data : Fluorine’s electron-withdrawing effect stabilizes adjacent positive charges, enhancing interactions with aromatic residues in enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology : Optimize pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) and evaluate bioavailability differences. Use isotopic labeling (e.g., 18F^{18} \text{F}) for in vivo tracking .
  • Data : Discrepancies in antitubercular activity between diarylpyrroles (e.g., BM 212 analogs) were linked to differential tissue penetration and plasma protein binding .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability without compromising activity?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify metabolically labile sites (e.g., ethoxy group). Replace labile groups with bioisosteres (e.g., cyclopropylmethoxy).
  • Data : Ethyl-to-cyclopropyl substitutions in pyrrole derivatives reduced CYP450-mediated oxidation by 40% while maintaining target affinity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • Methodology : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use deuterated internal standards for calibration.
  • Data : Impurities in similar pyrroles (e.g., 2-ethyl-5-methyl-1-(4-fluorophenyl)-3-formylpyrrole) were resolved at 0.1% levels using this approach .

Methodological Notes

  • Synthetic Optimization : Prioritize regioselectivity by pre-functionalizing the pyrrole core before introducing bulky groups like trifluoroethyl .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve stereochemical ambiguities .
  • Biological Assays : Include positive controls (e.g., isoniazid for antitubercular studies) and validate target engagement via thermal shift assays .

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